

# A Technical Guide to Natural Magnesium Aluminum Phosphate Minerals and their Synthetic Analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesium aluminum phosphate*

Cat. No.: *B13811496*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural **magnesium aluminum phosphate** minerals, with a primary focus on aldermanite. It covers their chemical and physical properties, crystallographic data, and geological occurrence. Furthermore, this guide details synthetic methodologies for preparing **magnesium aluminum phosphate** materials, which are of growing interest in various fields, including catalysis and biomaterials. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

## Natural Occurrence of Magnesium Aluminum Phosphate Minerals

Magnesium and aluminum phosphate-containing minerals are a diverse group, typically found in phosphate-rich geological environments, such as granitic pegmatites and alteration zones of phosphate deposits. While aldermanite is a principal example, several other minerals share a similar chemical composition.

## Aldermanite

Aldermanite is a rare hydrated **magnesium aluminum phosphate** mineral. It was named after Arthur Richard Alderman, a Professor of Geology and Mineralogy at the University of Adelaide.

[1][2]

Occurrence: Aldermanite is a secondary mineral found in cavities of brecciated and metamorphosed sedimentary phosphate deposits. It is known to form from the alteration of fluellite.[2] The type locality for aldermanite is the Moculta Phosphate Quarry in South Australia.

[1]

## Other Notable Minerals

Besides aldermanite, other natural minerals containing magnesium, aluminum, and phosphate include:

- Lazulite: A blue phosphate mineral with the chemical formula  $(\text{Mg},\text{Fe}^{2+})\text{Al}_2(\text{PO}_4)_2(\text{OH})_2$ .[3][4] It is the magnesium endmember of a solid solution series with the iron-rich scorzalite.[3] Lazulite is typically found in high-grade metamorphic rocks and pegmatites.[3]
- Gordonite: A rare secondary mineral with the formula  $\text{MgAl}_2(\text{PO}_4)_2(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ .[5] It forms from the alteration of variscite in limestone nodules or as a late-stage hydrothermal mineral in complex granitic pegmatites.[5]
- Paravauxite: A rare phosphate mineral that is the triclinic dimorph of metavauxite.[6][7] While its formula,  $\text{Fe}^{2+}\text{Al}_2(\text{PO}_4)_2(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ , primarily contains iron, magnesium can substitute for the ferrous iron.[8] It is found in hydrothermal tin veins and complex granitic pegmatites. [7]

## Data Presentation: Physicochemical and Crystallographic Properties

The following tables summarize the key quantitative data for aldermanite and other related **magnesium aluminum phosphate** minerals for easy comparison.

Table 1: Chemical Formula and Composition of Selected Minerals

| Mineral     | Ideal Chemical Formula                                                                                                                              | Notes on Composition                                                                                                                                                                 |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Aldermanite | $[\text{Mg}(\text{H}_2\text{O})_6]$<br>$[\text{Na}(\text{H}_2\text{O})_2\text{Al}_3(\text{PO}_4)_2(\text{OH},\text{F})_6] \cdot \text{H}_2\text{O}$ | Redefined formula as of 2021.<br>The original formula was reported as $\text{Mg}_5\text{Al}_{12}(\text{PO}_4)_8(\text{OH})_{22} \cdot 32\text{H}_2\text{O}$ .<br><a href="#">[2]</a> |
| Lazulite    | $(\text{Mg},\text{Fe}^{2+})\text{Al}_2(\text{PO}_4)_2(\text{OH})_2$                                                                                 | Forms a solid solution series with scorzalite. <a href="#">[3]</a>                                                                                                                   |
| Gordonite   | $\text{MgAl}_2(\text{PO}_4)_2(\text{OH})_2 \cdot 8\text{H}_2\text{O}$                                                                               | The magnesium analogue of mangangordonite. <a href="#">[5]</a>                                                                                                                       |
| Paravauxite | $\text{Fe}^{2+}\text{Al}_2(\text{PO}_4)_2(\text{OH})_2 \cdot 8\text{H}_2\text{O}$                                                                   | Isostructural with gordonite; Mg can substitute for Fe. <a href="#">[7]</a> <a href="#">[8]</a>                                                                                      |

Table 2: Physical Properties of Selected Minerals

| Mineral     | Mohs Hardness | Specific Gravity (g/cm³)           | Color                                                     | Luster                                   |
|-------------|---------------|------------------------------------|-----------------------------------------------------------|------------------------------------------|
| Aldermanite | 2             | 2.1 (Calculated)                   | Colorless                                                 | Sub-Vitreous, Pearly                     |
| Lazulite    | 5.5 - 6       | 3.122 - 3.24                       | Blue, sky-blue, bluish-white, green                       | Vitreous, Sub-Vitreous, Resinous, Greasy |
| Gordonite   | 3.5           | 2.23 (Measured), 2.22 (Calculated) | Smoky-white, buff, colorless; pale pink or green on tips  | Vitreous, Pearly                         |
| Paravauxite | 3             | 2.36 (Measured), 2.37 (Calculated) | Pale greenish-white to colorless, gray-white, light brown | Sub-Vitreous, Resinous, Waxy, Pearly     |

Table 3: Crystallographic Data of Selected Minerals

| Mineral     | Crystal System | Space Group        | Unit Cell Parameters                                                                                                                                     |
|-------------|----------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Aldermanite | Monoclinic     | P2 <sub>1</sub> /c | $a = 13.524(3) \text{ \AA}$ , $b = 9.958(2) \text{ \AA}$ , $c = 7.013(1) \text{ \AA}$ , $\beta = 97.40(3)^\circ$                                         |
| Lazulite    | Monoclinic     | P2 <sub>1</sub> /c | $a = 7.144 \text{ \AA}$ , $b = 7.276 \text{ \AA}$ , $c = 7.228 \text{ \AA}$ , $\beta = 120.5^\circ$                                                      |
| Gordonite   | Triclinic      | P1                 | $a = 5.242 \text{ \AA}$ , $b = 10.464 \text{ \AA}$ , $c = 6.965 \text{ \AA}$ , $\alpha = 107.76^\circ$ , $\beta = 111.46^\circ$ , $\gamma = 71.86^\circ$ |
| Paravauxite | Triclinic      | P1                 | $a = 5.233 \text{ \AA}$ , $b = 10.541 \text{ \AA}$ , $c = 6.962 \text{ \AA}$ , $\alpha = 106.9^\circ$ , $\beta = 110.8^\circ$ , $\gamma = 72.1^\circ$    |

## Experimental Protocols for Synthesis

The synthesis of **magnesium aluminum phosphate** materials can be achieved through various methods, each offering control over the material's properties such as crystallinity, particle size, and surface area.

### Co-Precipitation Method

This method involves the simultaneous precipitation of magnesium and aluminum phosphates from a solution.

Protocol:

- Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of magnesium and aluminum precursors. Magnesium nitrate ( $\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and

aluminum nitrate ( $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) are commonly used.

- **Phosphate Source Addition:** Add a stoichiometric amount of a phosphate source, such as phosphoric acid ( $\text{H}_3\text{PO}_4$ ), to the nitrate solution.
- **pH Adjustment and Precipitation:** Cool the mixture in an ice bath. Adjust the pH of the solution to a target value (e.g., pH 9) by the dropwise addition of a base, such as a 0.4 N sodium hydroxide ( $\text{NaOH}$ ) solution, under vigorous stirring. A gel-like precipitate will form.
- **Aging:** Allow the obtained gel to age for 24 hours under ambient conditions.
- **Washing and Drying:** Filter the precipitate and wash it several times with heated deionized water to remove any unreacted salts. Dry the washed solid in an oven overnight at 353 K.
- **Calcination (Optional):** To obtain a crystalline phase, the dried powder can be calcined in a furnace under an air flow. A typical calcination temperature is 773 K for 3 hours.

## Hydrothermal Synthesis

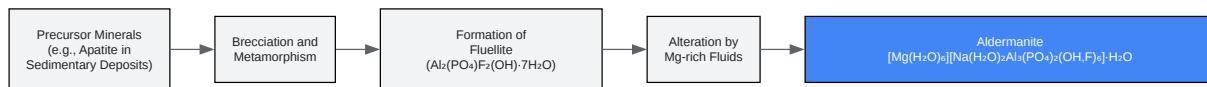
Hydrothermal synthesis utilizes elevated temperatures and pressures to promote the crystallization of the desired material.

Protocol:

- **Precursor Slurry Preparation:** Prepare a precursor slurry by mixing magnesium- and aluminum-containing minerals (e.g., magnesite and illite) with water.
- **Dispersion:** Add a dispersant, such as sodium hexametaphosphate (equivalent to 0.1-0.2% of the mineral weight), and stir to create a homogenous slurry.
- **Acidification and Reaction:** Add phosphoric acid (40-85% mass concentration) to the slurry. Transfer the mixture to a Teflon-lined stainless-steel autoclave.
- **Hydrothermal Treatment:** Heat the autoclave to a temperature between 70-120°C and maintain it for a reaction time of 0.5-6 hours.
- **Cooling and Product Recovery:** Cool the autoclave to room temperature. The solid product can then be recovered by filtration, washed with deionized water, and dried.

## Solid-State Reaction

This method involves the reaction of solid precursors at high temperatures.

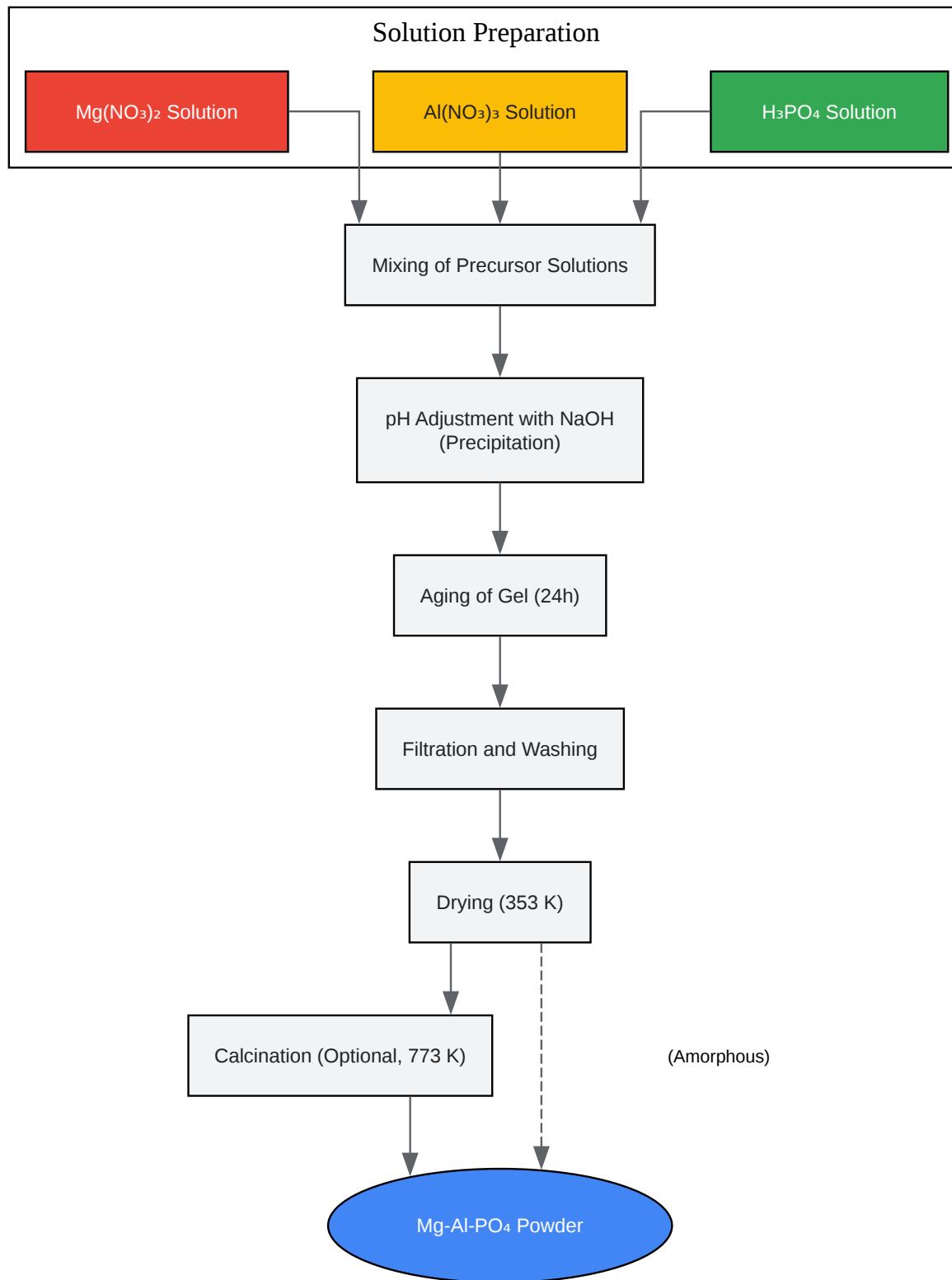

Protocol:

- Precursor Mixing: Intimately mix fine powders of a magnesium source (e.g., magnesium oxide, MgO), an aluminum source (e.g., aluminum oxide, Al<sub>2</sub>O<sub>3</sub>), and a phosphate source (e.g., ammonium dihydrogen phosphate, NH<sub>4</sub>H<sub>2</sub>PO<sub>4</sub>) in the desired stoichiometric ratio.
- Grinding: Grind the mixture in a mortar and pestle or a ball mill to ensure homogeneity.
- Calcination: Transfer the powdered mixture to a crucible and heat it in a furnace at a high temperature (e.g., 800-1200°C) for several hours to allow for the solid-state reaction to occur.
- Cooling and Characterization: After the reaction is complete, cool the furnace to room temperature and recover the synthesized powder.

## Visualizations

### Geological Formation Pathway of Aldermanite

The following diagram illustrates the logical relationship in the geological formation of aldermanite.




[Click to download full resolution via product page](#)

Geological formation pathway of Aldermanite.

## Experimental Workflow for Co-Precipitation Synthesis

This diagram outlines the general workflow for the co-precipitation synthesis of **magnesium aluminum phosphates**.



[Click to download full resolution via product page](#)

Co-precipitation synthesis workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mindat.org [mindat.org]
- 2. Magnesium Aluminum Phosphate Research Chemical [benchchem.com]
- 3. Lazulite - Wikipedia [en.wikipedia.org]
- 4. britannica.com [britannica.com]
- 5. mindat.org [mindat.org]
- 6. Paravauxite - Wikipedia [en.wikipedia.org]
- 7. mindat.org [mindat.org]
- 8. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- To cite this document: BenchChem. [A Technical Guide to Natural Magnesium Aluminum Phosphate Minerals and their Synthetic Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13811496#natural-mineral-forms-of-magnesium-aluminum-phosphate-like-aldermanite>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)